
N-Benzyldiethylamine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyldiethylamine-d4 is a deuterated derivative of N-Benzyldiethylamine, which is an organic compound with the molecular formula C11H17N. The deuterated form, this compound, is used primarily in scientific research as a labeled compound for various analytical and synthetic purposes. It is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, which makes it useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Benzyldiethylamine-d4 can be synthesized through the reaction of diethylamine with benzyl alcohol under specific conditions. The reaction typically involves the use of a catalyst and may require an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N(C}_2\text{H}_5\text{)}_2 ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the deuterated compound. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyldiethylamine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-Benzyldiethylamine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the synthesis of labeled compounds for various industrial applications, including the development of new materials and chemicals.
Mecanismo De Acción
The mechanism of action of N-Benzyldiethylamine-d4 involves its interaction with molecular targets through its amine functional group. The deuterium atoms in the compound provide a unique signature in NMR and mass spectrometry, allowing researchers to track its behavior in complex systems. The compound can interact with enzymes, receptors, and other biomolecules, providing insights into their function and activity.
Comparación Con Compuestos Similares
N-Benzyldiethylamine-d4 can be compared with other similar compounds such as:
N,N-Diethylbenzylamine: Similar structure but without deuterium labeling.
N,N-Dimethylbenzylamine: Contains methyl groups instead of ethyl groups.
N-Benzyl-N-ethylamine: Contains one ethyl group and one benzyl group.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for analytical techniques like NMR and mass spectrometry. This labeling allows for precise tracking and analysis of the compound in various research applications, providing valuable data that cannot be obtained with non-labeled analogs.
Conclusion
This compound is a valuable compound in scientific research, offering unique properties due to its deuterium labeling Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for researchers
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
167.28 g/mol |
Nombre IUPAC |
N-benzyl-1,1-dideuterio-N-(1,1-dideuterioethyl)ethanamine |
InChI |
InChI=1S/C11H17N/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3/i3D2,4D2 |
Clave InChI |
ZWRDBWDXRLPESY-KHORGVISSA-N |
SMILES isomérico |
[2H]C([2H])(C)N(CC1=CC=CC=C1)C([2H])([2H])C |
SMILES canónico |
CCN(CC)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


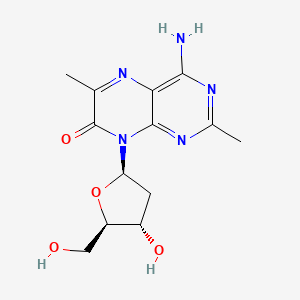

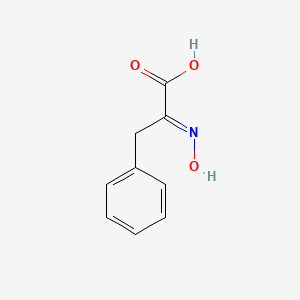
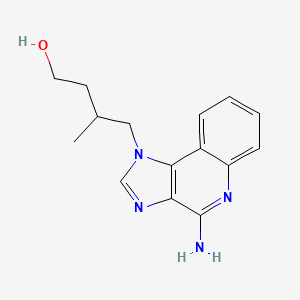
![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)
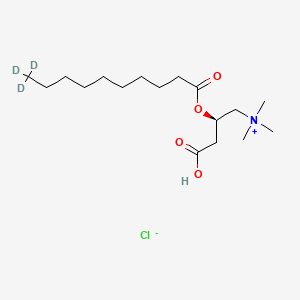
![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)
![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
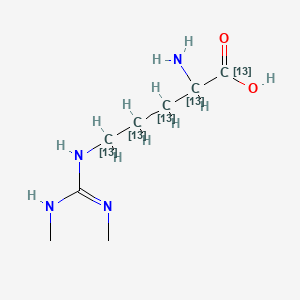
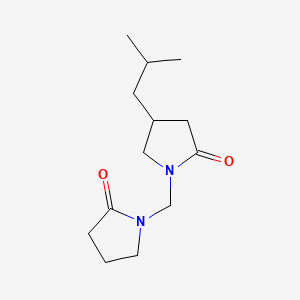
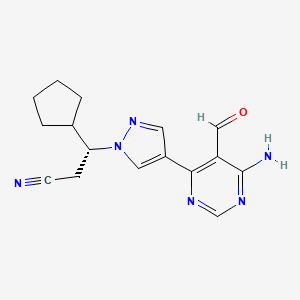
![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)


